Karavilagenin D

Description

Properties

IUPAC Name |

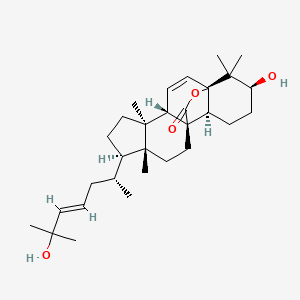

(1R,4S,5S,8R,9R,12S,13S,16S)-16-hydroxy-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-23,31,33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,27-,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJVAMKVNDHSSR-DLGSBZDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Karavilagenin D is typically isolated from natural sources rather than synthesized in a laboratory setting. The primary source is the dried fruit of Momordica charantia, where it is extracted using methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Momordica charantia. The process includes:

- Harvesting and drying the fruit.

- Grinding the dried fruit into a fine powder.

- Extracting the powder with methanol.

- Purifying the extract using chromatographic methods such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Karavilagenin D undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Karavilagenin D has been studied for its anticancer effects across various types of cancers. Research indicates that it exhibits significant inhibitory effects on cancer cell proliferation and induces apoptosis (programmed cell death).

Case Studies:

- Breast Cancer: In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells and induced apoptosis. The underlying mechanisms involve the modulation of apoptotic pathways and cell cycle arrest .

- Liver Cancer: In animal models, this compound showed effectiveness in preventing liver carcinogenesis by inhibiting hepatic stellate cells and reducing tumor growth in xenograft models .

- Lung Cancer: Studies reported that this compound inhibited proliferation, migration, and invasion of lung cancer cells, suggesting its potential as a therapeutic agent against lung malignancies .

Metabolic Disorders

This compound has also been investigated for its role in managing metabolic disorders, particularly diabetes.

Mechanisms:

- Anti-diabetic Effects: The compound has demonstrated the ability to improve insulin sensitivity and reduce blood glucose levels in diabetic models. It modulates glucose metabolism through various pathways, including enhancing glucose uptake by cells .

- Weight Management: Research suggests that this compound may aid in weight management by influencing lipid metabolism and reducing adiposity in animal models .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential. It helps neutralize free radicals, thereby reducing oxidative stress associated with chronic diseases.

Research Findings:

- Studies have shown that this compound possesses significant radical scavenging activity, which may protect cells from oxidative damage and inflammation .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, which adds to its therapeutic repertoire.

Applications:

- In vitro studies revealed that the compound has antibacterial and antifungal activities, making it a candidate for developing natural antimicrobial agents .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

Karavilagenin D exerts its effects primarily through the inhibition of tumor promotion. It targets specific molecular pathways involved in cell proliferation and apoptosis. The compound interacts with proteins and enzymes that regulate these pathways, leading to the suppression of tumor growth and the induction of programmed cell death .

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Data

Key Observations :

- Epoxy vs. Ether Groups : this compound’s 19-ketone (IR: 1765 cm⁻¹) contrasts with Karavilagenin E’s ether (IR: 1055 cm⁻¹), impacting reactivity and solubility .

- Glycosylation : Karaviloside IX’s larger molecular weight (C₄₂H₆₈O₁₄) reflects glycosylation, enhancing hydrophilicity compared to this compound .

- Optical Activity : this compound’s stronger levorotation (–94.4° vs. –41.0° for E) suggests distinct stereochemical configurations .

Table 2: Bioactivity Comparison

Key Observations :

- Antimalarial SAR : Esterification (e.g., Karavoate B) of hydroxyl groups in Karavilagenin C derivatives improves antimalarial activity, but over-esterification (e.g., aroyl/cinnamoyl) reduces efficacy . This compound’s unmodified hydroxyls may limit its antimalarial potency.

- Anticancer Mechanism : this compound’s free hydroxyls likely interact with cellular targets (e.g., enzymes or receptors) to inhibit tumor promotion .

Functional Group Influence on Activity

- Hydroxyl Groups : Free –OH at C-3 and C-25 in this compound are crucial for its anticancer activity but may limit membrane permeability compared to esterified analogs .

Biological Activity

Karavilagenin D is a cucurbitane-type triterpene isolated from the leaves of Momordica charantia, commonly known as bitter melon. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound belongs to a class of compounds known as cucurbitacins, which are characterized by a tetracyclic triterpene structure. The specific molecular formula for this compound is . Its structural features contribute to its diverse biological activities, including anti-cancer properties.

Biological Activities

1. Anti-Cancer Effects

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study examining its effects on head and neck cancer (HNC) cell lines, this compound required higher concentrations (>50 µg/mL) to induce approximately 40% cell death, indicating moderate cytotoxicity compared to other compounds such as momordicine-I, which showed more potent effects at lower concentrations .

2. Mechanisms of Action

The anti-cancer mechanism of this compound appears to involve the inhibition of key signaling pathways associated with tumor growth. For instance, it has been observed that treatment with extracts containing this compound leads to a significant reduction in c-Met expression and its downstream signaling molecules, including phospho-STAT3, which are critical for tumor proliferation and survival .

3. Other Biological Activities

In addition to its anti-cancer properties, this compound has been linked to various other biological activities:

- Antioxidant Activity : Compounds from the cucurbitane family have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

- Anti-Inflammatory Effects : Some studies suggest that cucurbitane-type triterpenes can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory conditions .

- Antidiabetic Properties : Extracts from Momordica charantia, including those containing this compound, have been traditionally used for managing diabetes due to their ability to lower blood glucose levels .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

A notable case study involved the use of bitter melon extracts in preclinical models for head and neck cancer. The study highlighted that compounds like momordicine-I were more effective than this compound; however, the latter still contributed positively to inhibiting tumor growth through modulation of c-Met signaling pathways .

In another investigation focusing on the phytochemical profile of Momordica charantia, researchers identified a range of bioactive metabolites, including this compound, emphasizing its role in traditional medicine and potential therapeutic applications across various diseases .

Q & A

Q. How is Karavilagenin D structurally characterized, and what analytical techniques are essential for its identification?

this compound is a tetracyclic triterpene lactone with a side chain and carbon sequence analogous to 5β,19-epoxy-23(S)-methoxycucurbita-6,24-dien-3β-ol . Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For elucidating carbon-hydrogen frameworks and stereochemistry.

- High-Resolution Mass Spectrometry (HR-MS) : To confirm molecular formula and lactone ring integrity.

- X-ray Crystallography (if applicable): For absolute configuration determination.

- Comparative Analysis : Cross-referencing spectral data with structurally similar triterpenoids (e.g., karavilagenin A or momordicin I acetate derivatives) .

Q. What protocols ensure reproducible isolation of this compound from natural sources?

- Extraction : Use polar solvents (e.g., methanol/water) for initial extraction, followed by fractionation via column chromatography with silica gel or reverse-phase HPLC .

- Purity Validation : Report melting points, HPLC purity (>95%), and absence of contaminants via TLC .

- Documentation : Detailed experimental steps (solvent ratios, temperature, pressure) must be included in supplementary materials to enable replication .

Q. What are the standard methods for confirming this compound’s purity and stability in vitro?

- Chromatographic Methods : HPLC-DAD/ELSD for quantifying impurities.

- Accelerated Stability Studies : Expose the compound to heat, light, and humidity, then monitor degradation via UV-Vis spectroscopy or LC-MS .

- Statistical Validation : Use triplicate measurements and report standard deviations to ensure data reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Meta-Analysis : Systematically compare studies for variability in assay conditions (e.g., cell lines, concentrations, controls) .

- Dose-Response Curves : Replicate experiments across multiple labs using standardized protocols (e.g., NIH preclinical guidelines) .

- Statistical Reconciliation : Apply ANOVA or Bayesian models to assess significance of conflicting results .

Q. What experimental designs are optimal for studying this compound’s mechanism of action against neglected tropical diseases?

- Target-Based Assays : Screen against Trypanosoma brucei or Plasmodium falciparum cultures with positive/negative controls .

- Omics Integration : Pair phenotypic screening with transcriptomics/proteomics to identify molecular targets .

- In Vivo Validation : Use murine models with pharmacokinetic profiling (e.g., bioavailability, half-life) under ethical guidelines .

Q. How can synthetic pathways for this compound derivatives be optimized for yield and scalability?

- Retrosynthetic Analysis : Identify key intermediates (e.g., triterpene backbone, lactone ring) for modular synthesis.

- Catalysis Screening : Test metal catalysts (e.g., palladium) or enzymatic methods for stereoselective modifications .

- Process Analytical Technology (PAT) : Use real-time HPLC monitoring to refine reaction conditions .

Q. What strategies integrate computational modeling with experimental data to study this compound’s interactions?

- Molecular Docking : Simulate binding to proposed targets (e.g., parasitic enzymes) using AutoDock or Schrödinger .

- MD Simulations : Validate stability of ligand-target complexes over nanosecond timescales.

- QSAR Models : Corrogate structural features (e.g., side-chain hydrophobicity) with bioactivity data .

Methodological and Reporting Guidelines

Q. How should a literature review on this compound’s pharmacological profile be structured?

- Search Strategy : Use databases (PubMed, SciFinder) with keywords: "this compound," "triterpenoid lactone," "antiparasitic activity." Exclude non-peer-reviewed sources .

- Data Synthesis : Tabulate bioactivity data (IC50 values, assay types) and highlight gaps (e.g., lack of in vivo toxicity studies) .

Q. What frameworks ensure ethical and rigorous preclinical studies on this compound?

Q. How can ecological studies on this compound’s role in plant defense be designed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.